molecular formula C22H21N3O4S2 B2759026 N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-31-2

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2759026
CAS RN: 851781-31-2
M. Wt: 455.55
InChI Key: LEAIGUBAPAFBHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, it may be synthesized using methods similar to those used for the synthesis of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs . These methods involve chemical modifications on the sulfonylurea linker and the phenyl ring .

Scientific Research Applications

NLRP3 Inflammasome Inhibitors

The compound has been used in the development of NLRP3 inflammasome inhibitors . NLRP3 inflammasomes are cytosolic multiprotein signaling complexes that mediate the secretion of potent inflammatory mediators . Inhibiting NLRP3 inflammasome activation could be an effective therapeutic strategy for neuroinflammatory diseases .

Neurodegenerative Disease Research

The compound could be used in research related to neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis . These diseases are often associated with microglia-mediated neuroinflammation, which the compound could potentially help to mitigate .

Anti-inflammatory Research

The compound could be used in anti-inflammatory research. It has been found that the compound can inhibit the production of proinflammatory factors such as IL-1β, TNF-α, iNOS, COX-2, and IL-6 .

Antimicrobial Activity

A series of Pyrazole derivatives, which the compound belongs to, have been synthesized and found to possess moderate antibacterial and antifungal activities . Some of these derivatives have shown excellent antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Analgesic Research

Pyrazole derivatives, including the compound, have been found to possess analgesic properties . This makes the compound potentially useful in pain management research.

Anticancer Research

Pyrazole molecules, including the compound, have been found to exhibit anticancer properties . This makes the compound potentially useful in cancer research.

Anti-HIV Research

Pyrazole molecules, including the compound, have been found to possess anti-HIV properties . This makes the compound potentially useful in HIV research.

Antidepressant and Anticonvulsant Research

Pyrazole derivatives, including the compound, have been found to possess antidepressant and anticonvulsant properties . This makes the compound potentially useful in mental health research.

Future Directions

The development of more potent NLRP3 inflammasome inhibitors based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, to which this compound is similar, may serve as a good starting point for future research . These compounds could potentially be valuable pharmacological probes or drug candidates .

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It plays a crucial role in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it can produce a number of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6, which contribute to neuronal cell death and injuries .

Result of Action

The inhibition of the NLRP3 inflammasome by this compound leads to a decrease in the production of proinflammatory factors and neurotoxic mediators . This could potentially reduce inflammation and neuronal cell death, providing a therapeutic strategy for neuroinflammatory diseases .

properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-14-12-17(13-15-19)21-16-22(18-8-4-2-5-9-18)25(23-21)31(28,29)20-10-6-3-7-11-20/h2-15,22,24H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIGUBAPAFBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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